(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one
Description
Properties
IUPAC Name |
2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O/c1-18-8-22-10-19(2,17(18)24)11-23(9-18)16(22)13-7-12-5-3-4-6-14(12)21-15(13)20/h3-7,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFIHNBSMIKRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC5=CC=CC=C5N=C4I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Iodination: The quinoline derivative is then iodinated at the 3-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Diazaadamantane Core: The diazaadamantane core can be synthesized through a multi-step process involving the cyclization of appropriate diamine precursors.
Coupling Reaction: The final step involves coupling the iodinated quinoline with the diazaadamantane core under conditions that promote the formation of the desired product, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the diazaadamantane core using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore. The quinoline moiety is known for its biological activity, and the diazaadamantane core could enhance the compound’s stability and bioavailability.
Medicine
Medicinally, this compound might be explored for its potential as an antimicrobial or anticancer agent. The presence of the quinoline ring, which is a common motif in many drugs, suggests that it could interact with biological targets in a beneficial manner.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The quinoline moiety could interact with DNA or proteins, while the diazaadamantane core might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
5,7-Dimethyl-1,3-diazaadamantan-6-one Derivatives
- 2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one (CAS 134828-30-1): This compound replaces the 2-iodoquinoline group with a 1,2-dimethylindole substituent. The indole moiety’s planar structure and hydrogen-bonding capability contrast with the iodine’s bulky, electron-rich nature. The absence of iodine likely reduces molecular weight (MW: ~324.5 g/mol vs.
- 2-(1-Benzyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine (CAS 951626-55-4): Substitution of the ketone at position 6 with an amine group enhances hydrogen-bond donor capacity, which may improve solubility in polar solvents compared to the ketone-containing target compound.
Adamantane-Based Hybrids
- 4-((5-Adamantan-1-yl-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine: This hybrid replaces the diazaadamantane core with a 1,3,4-oxadiazole ring fused to adamantane.
Physicochemical Properties
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a complex structure that includes a diazaadamantane core, substituted with a 2-iodoquinoline moiety. This structural configuration may influence its interaction with biological targets.
Molecular Formula : The molecular formula and weight can be derived from its structural components but are not explicitly provided in the search results.
Antiviral Properties
Research indicates that compounds similar to diazaadamantanes exhibit antiviral properties. Specifically, they may act as inhibitors of viral replication by interfering with viral entry or replication processes. The presence of the quinoline group could enhance these effects due to its known interactions with various biological targets.
Antimicrobial Activity
Compounds containing quinoline derivatives are often studied for their antimicrobial properties. They can exhibit activity against a range of pathogens, including bacteria and fungi. The specific activity of "(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one" would need to be evaluated through empirical studies.
TLR7/8 Antagonism
The compound has been mentioned in relation to TLR7/8 antagonism. TLR7 and TLR8 are toll-like receptors involved in the immune response to viral infections. Antagonists of these receptors can modulate immune responses and have potential therapeutic applications in conditions such as autoimmune diseases or chronic inflammation .
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. For example, compounds with similar structures have been tested for their ability to inhibit viral replication in cell cultures. These studies typically measure parameters such as cytotoxicity and effective concentration (EC50) against specific viruses.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of compounds like "(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-one." These studies help determine the efficacy and safety profile in animal models before advancing to human trials.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | TBD (To Be Determined) |
| Solubility | TBD |
| TLR7/8 Activity | Antagonist |
| Antiviral Activity | TBD |
| Antimicrobial Activity | TBD |
Q & A
Q. Example Docking Results :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| HCV Polymerase | -9.2 | Iodoquinoline→His-502; Adamantane→Leu-392 |
Advanced: What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays).
Off-Target Profiling : Use panels like Eurofins’ SelectScreen® to rule out non-specific binding.
Metabolic Stability Assays : Compare half-life in liver microsomes to assess if discrepancies arise from rapid degradation .
Case Study : In , adamantane-oxadiazole hybrids showed variable anticancer activity due to differences in cell permeability. Addressing this requires logP optimization via prodrug strategies or formulation with cyclodextrins .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
HRMS : Confirm molecular formula (e.g., [M+H] = 479.24878, as in ).
Multinuclear NMR : Assign all protons and carbons, focusing on the adamantane (δ 78–80 ppm in ) and iodoquinoline (δ 110–160 ppm) regions .
XRD : Resolve crystal packing and intermolecular interactions (e.g., halogen bonds from iodine) .
Q. Key NMR Data :
| Position | δ (ppm) | δ (ppm) |
|---|---|---|
| Adamantane CH | 1.25 (s) | 25.1 |
| Iodoquinoline C-I | - | 142.5 |
Advanced: How does the iodine substituent influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
Lipophilicity : Iodine increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility. Counteract with PEGylation .
Halogen Bonding : The iodine’s σ-hole interacts with protein backbone carbonyls, improving target affinity. Demonstrated in docking studies with HCV polymerase .
Metabolic Stability : Iodine resists oxidative metabolism (vs. bromine/chlorine), prolonging half-life in microsomal assays .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency. achieved 85% yield using CuI in DMSO .
Solvent Optimization : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics.
Flow Chemistry : Implement continuous flow for hazardous steps (e.g., iodination), reducing side reactions and improving safety .
Q. Yield Optimization Table :
| Parameter | Improvement | Result |
|---|---|---|
| Catalyst Loading | Reduced Pd from 5% to 1% | 78% yield, lower cost |
| Temperature | Increased from RT to 50°C | 90% conversion in 2h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
